molecular formula C7H9N3 B1441856 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine CAS No. 405162-62-1

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine

Cat. No. B1441856
M. Wt: 135.17 g/mol
InChI Key: XPONSZGOXQPNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is a chemical compound . It has a molecular formula of C7H9N3 and a molecular weight of 135.17 . It is also known as 5H,6H,7H,8H-PYRIDO[3,4-B]PYRAZINE .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine and its derivatives has been reported in several studies . For example, one patent describes the synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, which are structurally similar to 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine .


Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine are not detailed in the sources I found, there are studies discussing the reactions of structurally similar compounds .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine has a predicted boiling point of 243.6±35.0 °C and a predicted density of 1.138±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Synthesis and Scaffold Utilization

  • Synthetic Processes : 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine derivatives can be synthesized efficiently through a one-pot annelation reaction, utilizing pentafluoropyridine and diamines. This process is relevant for creating poly-substituted pyridopyrazine derivatives, which are significant in drug discovery and life sciences industries due to their polyfunctional, low molecular weight heterocyclic nature (Sandford, Slater, Yufit, Howard, & Vong, 2005).

  • Pharmaceutical Industry : The trifluorinated pyridopyrazine products obtained from these synthetic processes can react with various nucleophiles, leading to diverse, poly-substituted tetrahydropyridopyrazines. Such compounds have shown potential in developing new chemical entities, especially in pharmaceutical research and drug development (Baron, Sandford, Slater, Yufit, Howard, & Vong, 2005).

Computational and Molecular Design

  • QSAR Model Development : A quantitative structure-activity relationship (QSAR) model was developed using 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives. This model aimed to understand the physicochemical properties essential for GPCR-6 inhibition. Such models assist in lead optimization and the discovery of novel molecules with enhanced binding activity and bioavailability (Sarkar, Debsarma, & Das, 2022).

Chemical Structure-Activity Analysis

  • Structure-Activity Relationships : Research on 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids provided insights into their structure-activity relationships, especially as HB-EGF shedding inhibitors. This kind of research is crucial in understanding the biological activity of such compounds, which can lead to novel treatments for skin diseases (Yoshiizumi et al., 2003).

  • Antitumor Activity : Certain derivatives of 1,2-dihydropyrido[3,4-b]pyrazine have shown activity against experimental neoplasms in mice, attributed to their mechanism of action in cell mitosis inhibition. Research has focused on identifying structural features necessary for this activity, which is significant in the development of antitumor agents (Temple, Wheeler, Elliott, Rose, Comber, & Montgomery, 1983).

  • Polyfunctional Scaffolds Development : Tetrahydropyrido[2,3-b]pyrazine scaffolds have been synthesized using tetrafluoropyridine derivatives, demonstrating the adaptability of this method in creating polyfunctional scaffolds. Such scaffolds are of interest in life science discovery arenas (Hargreaves, Sandford, Slater, Yufit, Howard, & Vong, 2007).

properties

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPONSZGOXQPNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine

CAS RN

405162-62-1
Record name 5H,6H,7H,8H-pyrido[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (150 mg, 0.724 mmol) in MeOH (20 mL)/H2O (2 mL) is added KOH (500 mg, 8.91 mmol). The mixture is stirred overnight at rt and 4 hr at 65° C. The reaction mixture is cooled, and brine (50 mL) is added. The solution is extracted with DCM (3×100 mL). The combined organic extracts are dried and evaporated to yield the title compound. MS (+VE) m/z 136.20 (M++1).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 3
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 4
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 5
Reactant of Route 5
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 6
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine

Citations

For This Compound
27
Citations
K Yoshiizumi, M Yamamoto, T Miyasaka, Y Ito… - Bioorganic & medicinal …, 2003 - Elsevier
HB-EGF Shedding inhibitors have been expected to become effective medicines for skin diseases caused by the proliferation of keratinocytes. In order to discover novel HB-EGF …
Number of citations: 37 www.sciencedirect.com
K Sarkar, B Debsarma, RK Das - International Journal of Quantitative …, 2022 - igi-global.com
We aimed to generate a validated QSAR model with a dataset consisting of 77 3-(piperidin-1-yl)-5, 6, 7, 8-tetrahydropyrido [3, 4-b] pyrazine derivatives to elucidate the physicochemical …
Number of citations: 1 www.igi-global.com
R Bursi, M Sawa, Y Hiramatsu… - Journal of medicinal …, 2002 - ACS Publications
Despite the lack of structural information on the heparin-binding (HB) epidermal growth factor (EGF) shedding putative target enzyme, the design of potent HB-EGF shedding inhibitors …
Number of citations: 15 pubs.acs.org
N Tambat, SK Mulani, A Ahmad, SB Shaikh… - Russian Journal of …, 2022 - Springer
Pyrazines are important class of pharmacophores because of their versatility in pharmacological activity. Pyrazines are among the most widely known heterocyclic compounds those …
Number of citations: 7 link.springer.com
W Yao, J Zhuo, DM Burns, M Xu, C Zhang… - Journal of medicinal …, 2007 - ACS Publications
The design, synthesis, evaluation, and identification of a novel class of (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides as the first potent and selective …
Number of citations: 38 pubs.acs.org
DB Horne, NA Tamayo, MD Bartberger… - Journal of Medicinal …, 2014 - ACS Publications
Transient receptor potential melastatin 8 (TRPM8) is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system. TRPM8 is the …
Number of citations: 39 pubs.acs.org
E Jecs, YA Tahirovic, RJ Wilson, EJ Miller… - Journal of Medicinal …, 2022 - ACS Publications
Our first-generation CXCR4 antagonist TIQ15 was rationally modified to improve drug-like properties. Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline …
Number of citations: 2 pubs.acs.org
R Zscherp, S Baumeister, D Schepmann… - European Journal of …, 2018 - Elsevier
It has been reported that benzo [7]annulen-7-amines bearing electron withdrawing substituents such as 3d with a 2-Cl or 3e with a 2-NO 2 moiety show very high affinity towards the …
Number of citations: 6 www.sciencedirect.com
Z Liu, W Li, K Qin, K Wen, CJ Zhu, NG Li… - Die Pharmazie-An …, 2013 - ingentaconnect.com
Liguzinediol (LZDO) could mediate the positive inotropic effects through sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism without the risk of arrhythmia. However, the …
Number of citations: 2 www.ingentaconnect.com
FS Brière - hal-normandie-univ.archives …
1 1a (H) 2a (Me) MeOH- 99%(3a) 2 1b (Me) 2a (Me) MeOH- Traces 3 1b (Me) 2a (Me) MeCN CSA 0 4 1b (Me) 2b (H) MeCN CSA 0 5 1b (Me) 2c (Ph) MeCN CSA 0 6 1b (Me) 2d (OMe) …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.